molecular formula C20H20N2O3 B4971537 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone

1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone

Cat. No. B4971537
M. Wt: 336.4 g/mol
InChI Key: SJGVTCVKKQQQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. AQ4N is a bioreductive agent that is selectively activated in hypoxic tumor cells, making it a promising candidate for use in targeted cancer therapy.

Mechanism of Action

1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is a bioreductive agent that is selectively activated in hypoxic tumor cells. Once inside the tumor cell, 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is reduced by cellular enzymes, producing a toxic metabolite that damages the DNA of the cancer cell. This leads to cell death and the eventual shrinkage of the tumor.
Biochemical and Physiological Effects:
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects on cancer cells. These include the induction of cell cycle arrest, the inhibition of DNA synthesis, and the activation of apoptotic pathways. 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone for lab experiments is its ability to selectively target hypoxic tumor cells. This makes it a valuable tool for studying the effects of hypoxia on cancer cells, as well as for investigating potential new cancer treatments. However, 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone also has a number of limitations, including its relatively short half-life and the need for specialized equipment to activate the prodrug.

Future Directions

There are a number of potential future directions for research on 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone. These include investigating its use in combination with other cancer treatments, such as immunotherapy, as well as exploring its potential use in other types of cancer. Additionally, there is ongoing research into the development of new bioreductive agents that may be even more effective than 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone in targeting hypoxic tumor cells.

Synthesis Methods

1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone can be synthesized through a multistep process involving the reaction of anthraquinone with piperazine and ethylene oxide. The resulting compound is then subjected to a number of chemical modifications to produce 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone.

Scientific Research Applications

1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has been the subject of numerous scientific studies investigating its potential use in cancer treatment. One of the key advantages of 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is its ability to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments. 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has also been shown to have synergistic effects when used in combination with other cancer treatments, such as radiation therapy.

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-13-12-21-8-10-22(11-9-21)17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-7,23H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVTCVKKQQQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-anthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.